molecular formula C10H19N B13951590 1-(2-Methyl-1-butenyl)piperidine CAS No. 35155-43-2

1-(2-Methyl-1-butenyl)piperidine

Cat. No.: B13951590
CAS No.: 35155-43-2
M. Wt: 153.26 g/mol
InChI Key: MNBXYEPSTLNGDU-UHFFFAOYSA-N
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Description

1-(2-Methyl-1-butenyl)piperidine is a chemical compound with the molecular formula C10H19N. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by a piperidine ring substituted with a 2-methyl-1-butenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1-butenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-methyl-1-butenyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or toluene .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactions to ensure high yields and purity. Catalysts such as palladium or rhodium complexes are used to facilitate the reaction, and the process is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-1-butenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methyl-1-butenyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1-butenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction pathways and leading to therapeutic effects in neurological disorders .

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring containing one nitrogen atom.

    2-Methylpiperidine: A piperidine derivative with a methyl group at the 2-position.

    1-(2-Methyl-1-oxo-2-butenyl)piperidine: A closely related compound with an additional carbonyl group.

Uniqueness: 1-(2-Methyl-1-butenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

35155-43-2

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1-(2-methylbut-1-enyl)piperidine

InChI

InChI=1S/C10H19N/c1-3-10(2)9-11-7-5-4-6-8-11/h9H,3-8H2,1-2H3

InChI Key

MNBXYEPSTLNGDU-UHFFFAOYSA-N

Canonical SMILES

CCC(=CN1CCCCC1)C

Origin of Product

United States

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